Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate, also known as methyl perillate, is an organic compound with the molecular formula C11H16O2. It is a derivative of cyclohexene and is characterized by the presence of a methyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate can be synthesized through several methods. One common synthetic route involves the esterification of perillaldehyde with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the aldehyde to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate involves its interaction with various molecular targets. The compound can modulate enzyme activity and interact with cellular receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as antimicrobial activity and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Similar in structure but differs in the position of the ester group.
2-Cyclohexen-1-one, 2-methyl-: Another related compound with a similar cyclohexene backbone.
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate: A stereoisomer with different functional groups.
Uniqueness
Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate is unique due to its specific ester group positioning and its potential applications in various fields. Its distinct chemical properties make it a valuable compound for research and industrial applications.
Properties
CAS No. |
110110-53-7 |
---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
methyl 2-(2-prop-1-en-2-ylcyclohexylidene)acetate |
InChI |
InChI=1S/C12H18O2/c1-9(2)11-7-5-4-6-10(11)8-12(13)14-3/h8,11H,1,4-7H2,2-3H3 |
InChI Key |
RPLOOQNGLQOLPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCCCC1=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.